3-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde
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Overview
Description
3-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde is a heterocyclic compound that features a pyrazolo[1,5-a]pyrimidine core with a thiophene ring attached at the 2-position and an aldehyde group at the 6-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiophene with an appropriate aldehyde and a hydrazine derivative under acidic conditions to form the pyrazolo[1,5-a]pyrimidine ring system .
Industrial Production Methods: This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .
Types of Reactions:
Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 3-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid.
Reduction: 3-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-6-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Studied for its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 3-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The thiophene and pyrazolo[1,5-a]pyrimidine moieties can interact with biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions .
Comparison with Similar Compounds
3-(Thiophen-2-yl)pyrazolo[3,4-d]pyrimidine: Similar core structure but different ring fusion pattern.
3-(Thiophen-2-yl)pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Contains an additional triazole ring.
3-(Thiophen-2-yl)pyrazolo[1,5-a]pyridin-6-carbaldehyde: Similar structure but with a pyridine ring instead of a pyrimidine ring.
Uniqueness: 3-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde is unique due to its specific ring fusion and functional groups, which confer distinct electronic and steric properties.
Properties
IUPAC Name |
3-thiophen-2-ylpyrazolo[1,5-a]pyrimidine-6-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3OS/c15-7-8-4-12-11-9(5-13-14(11)6-8)10-2-1-3-16-10/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQOQBORMNXVTCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=C3N=CC(=CN3N=C2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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